![molecular formula C9H15BrO3 B171265 Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate CAS No. 197234-17-6](/img/structure/B171265.png)
Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate
Overview
Description
Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate is an organic compound with the molecular formula C9H15BrO3. It is a brominated ester, often used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both bromine and ester functional groups, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate can be synthesized through the bromination of ethyl 3,3-dimethyl-4-oxopentanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: Ethyl 5-hydroxy-3,3-dimethyl-4-oxopentanoate.
Reduction: Ethyl 5-bromo-3,3-dimethyl-4-hydroxypentanoate.
Oxidation: Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoic acid.
Scientific Research Applications
Organic Synthesis
Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate serves as an important intermediate in the synthesis of various organic compounds. Its bromine atom enhances reactivity, allowing for nucleophilic substitutions and coupling reactions.
Synthesis of Derivatives
The compound has been utilized to synthesize derivatives that exhibit biological activity. For instance, it has been involved in the preparation of thiazole derivatives, which have shown promise in pharmaceutical applications .
Reaction Type | Product | Yield |
---|---|---|
Nucleophilic substitution | Thiazole derivative | 63% |
Coupling reaction | Various alkyl derivatives | Varies |
Medicinal Chemistry
This compound's structural features make it a candidate for developing drugs targeting specific biological pathways.
Case Study: Antidiabetic Agents
Research has indicated that compounds derived from this compound can inhibit the Maillard reaction, which is implicated in diabetes complications. In a study involving various concentrations of synthesized derivatives, significant inhibition was observed at higher concentrations (IC50 values were determined) .
Concentration (mM) | Inhibition (%) |
---|---|
1 | 25 |
3 | 45 |
10 | 70 |
30 | 90 |
Photochemical Applications
Recent studies have explored the use of this compound in photochemical reactions. The compound can act as a photosensitizer in visible-light-mediated reactions, enhancing the efficiency of organic transformations under mild conditions .
Photocatalytic Reactions
The compound has been tested in photocatalytic cyclopropanation reactions, yielding products with good selectivity and efficiency when exposed to specific wavelengths of light.
Reaction Conditions | Product Yield |
---|---|
Blue LED irradiation (440 nm) | Up to 80% |
Reaction time: 45 minutes |
Mechanism of Action
The mechanism of action of ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the ester group can undergo hydrolysis or reduction. The compound’s reactivity is influenced by the electronic effects of the bromine and ester groups, which modulate the compound’s behavior in different chemical environments.
Comparison with Similar Compounds
Ethyl 5-bromo-4-oxopentanoate: Lacks the additional methyl groups, resulting in different reactivity and applications.
Ethyl 3-bromo-3-methyl-4-oxopentanoate: Similar structure but with variations in the position of the bromine and methyl groups.
Uniqueness: Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate is unique due to the presence of two methyl groups at the 3-position, which provides steric hindrance and influences its reactivity. This structural feature makes it distinct from other brominated esters and allows for specific applications in organic synthesis and research.
Biological Activity
Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate is a β-keto ester known for its diverse biological activities and applications in organic synthesis. This compound features a bromine atom at the 5-position and a ketone functional group at the 4-position of a pentanoate backbone, which contributes to its reactivity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its reactivity towards nucleophiles and electrophiles. The bromine atom acts as an effective leaving group, facilitating substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of biologically relevant derivatives such as alcohols or acids.
Key Reactions
- Substitution Reactions: The bromine atom can be replaced by nucleophiles like hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂⁻).
- Reduction Reactions: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
- Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Enzyme Interaction Studies
The compound has been utilized in studies examining enzyme-catalyzed reactions. Its reactivity with various nucleophiles allows researchers to explore metabolic pathways involving brominated compounds. For instance, interactions with amines could lead to the formation of amides, which are crucial in medicinal chemistry.
Applications in Drug Development
This compound serves as a precursor in the synthesis of brominated pharmaceuticals. Its ability to form stable complexes with metal catalysts enhances its utility in catalytic processes relevant to drug development. The compound's unique reactivity profile makes it suitable for synthesizing complex organic molecules that may have therapeutic applications .
Comparative Analysis
To better understand the significance of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 5-trifluoroacetyl-3,3-dimethylpentanoate | Contains trifluoroacetyl group instead of bromine | Enhanced lipophilicity due to fluorine atoms |
Methyl 5-amino-4-oxopentanoate | Contains an amino group | Potential for increased reactivity due to amine |
Ethyl 5-(benzyloxy)-3-oxopentanoate | Contains a benzyloxy substituent | Greater steric hindrance affecting reactivity |
Properties
IUPAC Name |
ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO3/c1-4-13-8(12)5-9(2,3)7(11)6-10/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLPLZQXKKWAFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369169 | |
Record name | ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197234-17-6 | |
Record name | ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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